6-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
6-[(2-Fluorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidine derivative characterized by a fused heterocyclic core. Its structure includes a 2-fluorophenylmethyl group at position 6 and a 4-methylphenyl substituent at position 2. The presence of fluorine and methyl groups enhances lipophilicity and metabolic stability, critical factors in drug design .
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c1-12-6-8-14(9-7-12)24-17-16(21-22-24)18(25)23(11-20-17)10-13-4-2-3-5-15(13)19/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNUAOWQQKQJID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Findings:
Positional Isomerism : The compound in shares the same molecular formula as the target but differs in substituent positions (4-fluorophenyl at position 3 vs. 2-fluorophenylmethyl at position 6). Such isomerism can drastically alter binding affinity and metabolic pathways .
Oxadiazole Hybrids : ’s compound incorporates an oxadiazole ring, improving hydrogen-bond acceptor capacity, which may enhance solubility and target engagement .
Antiviral Activity : highlights that triazolopyrimidin-7-ones with fluorinated aryl groups exhibit selective inhibition of Chikungunya virus (CHIKV), suggesting the target compound’s 2-fluorophenyl group could optimize antiviral efficacy .
Toxicity Profile : Methyl and fluorine substituents (as in the target compound) are associated with lower toxicity compared to bromine or chlorine analogs (e.g., ’s 4-bromobenzyl derivative) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
